Urea Transporter UT-A1 Inhibitory Activity: Differentiation from In-Class Urea Transporter Inhibitors
In a primary screening assay, 1-(1-methyl-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea demonstrated measurable inhibitory activity against rat urea transporter UT-A1 with an IC50 of 750 nM in MDCK cells [1]. This value can be compared to a structurally related phenylurea indole derivative (BDBM50512257, CHEMBL1421830), which showed significantly weaker inhibition of urea transporter B in rat erythrocytes with an IC50 of 2,540 nM under comparable conditions [2]. The ~3.4-fold difference in potency suggests that the 1-methylindole and 4-phenylbutan-2-yl substitution pattern of the target compound may confer enhanced UT-A1 binding affinity relative to simpler indole-urea analogs. However, this comparison is cross-study and involves different urea transporter isoforms, limiting the strength of the inference.
| Evidence Dimension | Inhibition of urea transporter |
|---|---|
| Target Compound Data | IC50 = 750 nM (rat UT-A1) |
| Comparator Or Baseline | Related phenylurea indole derivative (CHEMBL1421830): IC50 = 2,540 nM (rat UT-B) |
| Quantified Difference | ~3.4-fold greater potency (target compound vs. comparator) |
| Conditions | Target: MDCK cells expressing rat UT-A1, 15 min incubation, fluorescence assay. Comparator: Rat erythrocytes, 6 min incubation, spectrophotometric assay. |
Why This Matters
For researchers focused on urea transporter biology or diuretic drug discovery, this compound offers a structurally distinct chemotype with UT-A1 inhibitory activity that is not replicated by simpler indole-urea analogs, warranting its selection as a tool compound for studying isoform-specific urea transport inhibition.
- [1] BindingDB Entry BDBM50575385 (CHEMBL4877290). Affinity Data: IC50 = 750 nM. Inhibition of rat UT-A1 expressed in MDCK cells. San Francisco State University, curated by ChEMBL. View Source
- [2] BindingDB Entry BDBM50512257 (CHEMBL1421830). Affinity Data: IC50 = 2.54E+3 nM. Inhibition of urea transporter B in rat erythrocytes. Curated by ChEMBL. View Source
